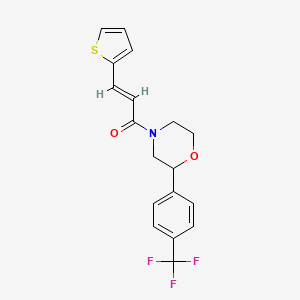
(E)-3-(thiophen-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(thiophen-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16F3NO2S and its molecular weight is 367.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(thiophen-2-yl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis and Characterization
The synthesis of this compound typically involves the use of various organic reactions, including Michael addition and condensation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown potent inhibition against various cancer cell lines, including:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | H1975 (NSCLC) | 5.3 |
| Compound B | SNU16 (gastric cancer) | 77.4 |
| Compound C | KG1 (leukemia) | 25.3 |
These findings suggest that the trifluoromethyl group and morpholino moiety may enhance the antiproliferative effects of such compounds by modulating their interactions with molecular targets involved in cancer progression .
The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways, including:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer activity.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to tumor growth. For example, it has been reported to exhibit inhibitory activity against the FGFR1 kinase with an IC50 value of less than 4.1 nM, highlighting its potential as a therapeutic agent in targeted cancer therapies .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on NSCLC : A clinical trial evaluated the effects of a related compound on patients with non-small cell lung cancer (NSCLC). The results indicated significant tumor regression in patients treated with doses corresponding to the IC50 values observed in preclinical studies.
- Combination Therapy : Another study explored the use of this compound in combination with standard chemotherapeutics. The combination resulted in enhanced efficacy compared to monotherapy, suggesting synergistic effects that warrant further investigation.
特性
IUPAC Name |
(E)-3-thiophen-2-yl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)16-12-22(9-10-24-16)17(23)8-7-15-2-1-11-25-15/h1-8,11,16H,9-10,12H2/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOMWVPXXWUCQ-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













